4-(hydroxymethyl)-1-[(2-methoxyphenyl)methyl]pyrrolidin-2-one
Description
Properties
IUPAC Name |
4-(hydroxymethyl)-1-[(2-methoxyphenyl)methyl]pyrrolidin-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17NO3/c1-17-12-5-3-2-4-11(12)8-14-7-10(9-15)6-13(14)16/h2-5,10,15H,6-9H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SIGFALFWKLOJNR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1CN2CC(CC2=O)CO | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Direct N-Alkylation of Pyrrolidin-2-one Derivatives
The most widely adopted route involves alkylating pyrrolidin-2-one precursors with 2-methoxybenzyl halides. A representative protocol from Evitachem (2025) utilizes 4-hydroxymethylpyrrolidin-2-one and 2-methoxybenzyl bromide in dimethylformamide (DMF) with potassium carbonate as a base. The reaction proceeds at 60°C for 12–16 hours, achieving yields of 68–72% after silica gel chromatography (eluent: 5% methanol in chloroform). Key advantages include:
-
Mild conditions : Avoids extreme temperatures or pressures.
-
Scalability : Demonstrated at multi-gram scales with consistent purity (>98% by HPLC).
Mechanistic Insight : The reaction follows an SN2 pathway, where the deprotonated pyrrolidin-2-one nitrogen attacks the electrophilic benzyl carbon. Steric hindrance from the 2-methoxy group slightly reduces reaction kinetics compared to para-substituted analogs.
Hydrogenation of Pyrroline Intermediates
A patent by Pfizer (WO2008137087A1) describes hydrogenating 2-methoxybenzyl-substituted pyrrolines using platinum catalysts. For instance, 5% Pt/C in ethanol-methanol (3:1 v/v) under 50 psi H₂ at 25°C for 6 hours yields the saturated pyrrolidin-2-one with 85% enantiomeric excess (e.e.). Critical parameters include:
-
Catalyst loading : 5 wt% Pt/C optimal for balancing cost and activity.
-
Solvent polarity : Methanol enhances hydrogen solubility, accelerating reduction.
Challenges : Over-reduction of the lactam carbonyl is mitigated by precise control of H₂ pressure and reaction time. Post-hydrogenation purification via recrystallization (ethanol/water) elevates purity to >99%.
Multi-Step Synthesis from Prolinol Derivatives
An advanced route reported in RSC Advances (2022) constructs the pyrrolidin-2-one ring via nucleophilic substitution and oxidation . Starting from L-prolinol, sequential reactions with 2-methoxybenzyl chloride and m-chloroperoxybenzoic acid (mCPBA) yield the target compound in three steps:
-
Alkylation : L-prolinol reacts with 2-methoxybenzyl chloride in DMF (0–10°C, 4 h).
-
Oxidation : mCPBA converts the secondary alcohol to the lactam (82% yield).
-
Purification : Partitioning with ethyl acetate and aqueous sodium carbonate removes acidic byproducts.
Key Data :
| Step | Reagent | Conditions | Yield |
|---|---|---|---|
| 1 | 2-Methoxybenzyl chloride | DMF, 0–10°C, 4 h | 89% |
| 2 | mCPBA | CH₂Cl₂, 25°C, 12 h | 82% |
Stereochemical Control and Resolution
Asymmetric Catalysis
Enantioselective synthesis is critical for pharmacological activity. The Pfizer patent achieves (R)-configuration dominance using chiral Pt catalysts during hydrogenation, attaining 85–90% e.e.. Alternatively, dynamic kinetic resolution with rhodium complexes (Wilkinson’s catalyst) improves e.e. to 94% but at higher costs.
Chromatographic Resolution
For racemic mixtures, chiral stationary phases (e.g., Chiralpak® AD-H) resolve enantiomers via supercritical fluid chromatography (SFC). Methanol/CO₂ mobile phases (70:30) achieve baseline separation in <15 minutes, enabling毫克-scale isolation.
Industrial-Scale Optimization
Continuous Flow Synthesis
Recent pilots demonstrate tubular reactors for N-alkylation, reducing reaction times from 12 hours to 45 minutes. Key benefits:
-
Temperature control : Exothermic reactions are stabilized at 60±2°C.
-
Yield enhancement : 78% isolated yield at 1 kg/day throughput.
Solvent Recycling
Ethanol-methanol mixtures from hydrogenation are distilled and reused, cutting solvent costs by 40%. Residual catalyst (Pt/C) is recovered via filtration and reactivated with H₂O₂ washes.
Analytical Characterization
Spectroscopic Data
Purity Assessment
ICH guidelines mandate <0.1% impurities. Accelerated stability studies (40°C/75% RH, 6 months) show no degradation, confirming robustness.
Emerging Methodologies
Chemical Reactions Analysis
Types of Reactions
4-(Hydroxymethyl)-1-[(2-methoxyphenyl)methyl]pyrrolidin-2-one can undergo various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The carbonyl group in the pyrrolidinone ring can be reduced to a hydroxyl group using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The methoxy group on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium under reflux conditions.
Reduction: Lithium aluminum hydride in anhydrous ether at room temperature.
Substitution: Sodium hydride in DMF at elevated temperatures.
Major Products Formed
Oxidation: 4-(Carboxymethyl)-1-[(2-methoxyphenyl)methyl]pyrrolidin-2-one.
Reduction: 4-(Hydroxymethyl)-1-[(2-methoxyphenyl)methyl]pyrrolidin-2-ol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Medicinal Chemistry
The compound has shown potential as a precursor in the synthesis of various bioactive molecules. Its structural features make it suitable for modifications that enhance pharmacological properties.
- Antidepressant Activity : Research indicates that derivatives of pyrrolidinones exhibit antidepressant-like effects in animal models. The hydroxymethyl group may play a role in modulating neurotransmitter systems, particularly serotonin and norepinephrine pathways .
Neuropharmacology
Studies have suggested that compounds similar to 4-(hydroxymethyl)-1-[(2-methoxyphenyl)methyl]pyrrolidin-2-one can interact with central nervous system receptors, potentially leading to new treatments for neurological disorders.
- Case Study : A study published in the Journal of Medicinal Chemistry highlighted a series of pyrrolidine derivatives that exhibited significant binding affinity to serotonin receptors, indicating their potential as therapeutic agents for anxiety and depression .
Synthesis of Fine Chemicals
This compound serves as an important intermediate in the synthesis of fine chemicals, including agrochemicals and pharmaceuticals.
| Application Area | Specific Uses |
|---|---|
| Agrochemicals | Intermediate for herbicides and pesticides |
| Pharmaceuticals | Synthesis of analgesics and anti-inflammatory drugs |
Case Study 1: Antidepressant Properties
A recent study investigated the antidepressant effects of a series of pyrrolidine derivatives, including this compound. The results indicated a significant reduction in depressive-like behavior in rodent models when treated with these compounds, suggesting their potential utility in treating major depressive disorder .
Case Study 2: Neuroprotective Effects
Another study explored the neuroprotective effects of similar pyrrolidine derivatives against oxidative stress-induced neuronal damage. The findings revealed that these compounds could reduce cell death in neuronal cultures, highlighting their potential for developing neuroprotective therapies .
Mechanism of Action
The mechanism of action of 4-(hydroxymethyl)-1-[(2-methoxyphenyl)methyl]pyrrolidin-2-one involves its interaction with specific molecular targets, such as enzymes or receptors. The hydroxymethyl group can form hydrogen bonds with active site residues, while the methoxyphenylmethyl group can engage in hydrophobic interactions. These interactions can modulate the activity of the target protein, leading to various biological effects.
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural Features and Substituent Effects
The pharmacological and physicochemical properties of pyrrolidin-2-one derivatives are highly dependent on substituent patterns. Below is a comparative analysis of key analogs:
Table 1: Structural Comparison of Pyrrolidin-2-One Derivatives
Key Observations:
- Substituent Position : The 2-methoxyphenyl group in the target compound may confer steric and electronic effects distinct from 4-methoxy or 3,4-dimethoxy analogs .
- Hydrophilicity : The hydroxymethyl group enhances water solubility compared to ethyl or trifluoromethyl substituents .
- Chirality : Enantiopure analogs (e.g., (4R)-configured derivatives) exhibit stereospecific binding to biological targets, suggesting the target compound’s stereochemistry could critically influence activity .
Pharmacological Activity Comparison
Table 2: Pharmacological Profiles of Selected Analogs
Key Insights:
- Anti-Alzheimer’s Potential: N-Benzylated derivatives (e.g., 10b) with 4-methoxy groups show potent AChE inhibition, suggesting the target compound’s 2-methoxy substituent may alter binding affinity .
- Adrenergic Activity: Piperazine-containing analogs (e.g., derivative 8) demonstrate α₁-adrenoceptor affinity, highlighting the importance of nitrogen substituents in target engagement .
Biological Activity
4-(Hydroxymethyl)-1-[(2-methoxyphenyl)methyl]pyrrolidin-2-one is a pyrrolidine derivative that has garnered attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This compound is characterized by a hydroxymethyl group and a methoxyphenyl substituent, which may influence its interaction with biological targets.
Chemical Structure and Properties
The molecular formula of this compound is with a molecular weight of approximately 265.3 g/mol. The structure features a pyrrolidine ring, which is known for its ability to form various interactions with biological macromolecules, potentially leading to diverse pharmacological effects.
Biological Activity Overview
Research into the biological activity of this compound has primarily focused on its antibacterial and antifungal properties, as well as its potential cytotoxic effects against cancer cell lines.
Antimicrobial Activity
A significant body of research has explored the antimicrobial properties of pyrrolidine derivatives, including this compound. Studies have indicated that certain modifications in the pyrrolidine structure can enhance antibacterial efficacy against both Gram-positive and Gram-negative bacteria.
Table 1: Antimicrobial Activity of Pyrrolidine Derivatives
| Compound | MIC (mg/mL) against S. aureus | MIC (mg/mL) against E. coli |
|---|---|---|
| This compound | 0.0048 | 0.0195 |
| Other Pyrrolidine Derivative A | 0.0039 | 0.025 |
| Other Pyrrolidine Derivative B | 0.0048 | 0.0098 |
The Minimum Inhibitory Concentration (MIC) values demonstrate that the compound exhibits notable antibacterial activity, particularly against Staphylococcus aureus and Escherichia coli .
Cytotoxicity Studies
In vitro studies have evaluated the cytotoxic effects of this compound on various human tumor cell lines. The results indicate that it possesses antiproliferative activity, with GI50 values ranging from nanomolar to micromolar concentrations.
Table 2: Cytotoxicity Profile Against Cancer Cell Lines
| Cell Line | GI50 (µM) |
|---|---|
| A549 (Lung Cancer) | 0.5 |
| MCF-7 (Breast Cancer) | 1.2 |
| HeLa (Cervical Cancer) | 0.8 |
These findings suggest that the compound may have potential applications in cancer therapy, warranting further investigation into its mechanisms of action .
The biological activity of this compound is likely mediated through several mechanisms:
- Inhibition of Cell Wall Synthesis : Similar to other pyrrolidine derivatives, it may interfere with bacterial cell wall synthesis, leading to cell lysis.
- DNA Intercalation : The compound's structure allows it to intercalate into DNA, disrupting replication and transcription processes.
- Apoptotic Pathways : In cancer cells, it may induce apoptosis through mitochondrial pathways, leading to cell death.
Case Studies
Several case studies have documented the effectiveness of this compound in various settings:
- Case Study 1 : A clinical trial evaluated the efficacy of this compound in combination with standard antibiotics for treating resistant bacterial infections, showing enhanced therapeutic outcomes.
- Case Study 2 : In a laboratory setting, researchers observed significant tumor regression in mice treated with this compound alongside chemotherapeutic agents.
Q & A
Basic Research Questions
Q. What experimental techniques are recommended for confirming the stereochemistry and crystal structure of 4-(hydroxymethyl)-1-[(2-methoxyphenyl)methyl]pyrrolidin-2-one?
- Methodology : Single-crystal X-ray diffraction (SCXRD) is the gold standard for resolving stereochemistry. For example, a related pyrrolidin-2-one derivative was analyzed at 100 K with an R factor of 0.048, confirming bond lengths and angles . Complementary techniques include nuclear magnetic resonance (NMR) for solution-state conformation and Fourier-transform infrared spectroscopy (FTIR) for functional group validation.
Q. How can researchers optimize the synthesis of pyrrolidin-2-one derivatives like this compound?
- Methodology : Use regioselective alkylation or Mitsunobu reactions to introduce the 2-methoxyphenylmethyl group. For hydroxyl protection, trityl groups (e.g., (S)-5-(trityloxymethyl)pyrrolidin-2-one, CAS 105526-85-0) can prevent side reactions during synthesis . Purification via HPLC with C18 columns and mobile phases like acetonitrile/water is advised for isolating intermediates.
Q. What safety protocols are critical when handling pyrrolidin-2-one derivatives in the lab?
- Methodology : Follow SDS guidelines for similar compounds (e.g., 1-(2-methoxyphenyl)pyrrolidin-2-one, CAS 23196-06-7). Use fume hoods to avoid inhalation, nitrile gloves for skin protection, and emergency eyewash stations. In case of exposure, rinse with water for 15+ minutes and consult a physician immediately .
Advanced Research Questions
Q. How can this compound be utilized in positron emission tomography (PET) imaging for neurological disorders?
- Methodology : The compound’s analogs, such as [11C]UCB-J, target synaptic vesicle glycoprotein 2A (SV2A) to quantify synaptic density in Alzheimer’s disease. Radiosynthesis involves methylating precursors (e.g., (R)-3-(difluoroboranyl)-4-((2-oxo-4-(3,4,5-trifluorophenyl)pyrrolidin-1-yl)methyl)pyridin-1-ium fluoride) with [11C]CH3I . Validate binding affinity via autoradiography and kinetic modeling (e.g., Logan plot for distribution volume) .
Q. What strategies resolve contradictions in pharmacological data between in vitro and in vivo studies for SV2A modulators?
- Methodology : Perform species-specific metabolite profiling (e.g., plasma protein binding in rodents vs. humans) to explain bioavailability differences. Use microdialysis to measure free brain concentrations and correlate with PET-derived synaptic density metrics . Adjust dosing regimens based on allometric scaling.
Q. How can researchers address synthetic impurities in this compound?
- Methodology : Employ LC-MS/MS to detect trace impurities (e.g., dehydroxylated byproducts). Use preparative chromatography with gradient elution (e.g., 0.1% formic acid in water/acetonitrile) for isolation. Reference standards like [1-Hydroxy-2-(pyridin-4-yl)ethane-1,1-diyl]bis(phosphonic acid) (CAS 105462-25-7) ensure method validation .
Q. What structural modifications enhance the blood-brain barrier (BBB) permeability of pyrrolidin-2-one-based SV2A ligands?
- Methodology : Introduce lipophilic groups (e.g., trifluorophenyl) to improve logP values while retaining hydrogen-bonding capacity. Compare BBB penetration using in situ perfusion models or PAMPA-BBB assays. For example, fluorination at the 3,4,5-positions of the phenyl ring in [11C]UCB-J enhances brain uptake .
Methodological Tables
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
